molecular formula C13H18N2O3S B2395305 N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide CAS No. 941991-88-4

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide

Cat. No. B2395305
CAS RN: 941991-88-4
M. Wt: 282.36
InChI Key: SEZCUFLCWKASRE-UHFFFAOYSA-N
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Description

“N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H18N2O3S . It is a non-polymer type compound . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” includes a quinoline moiety, a methanesulfonamide group, and a propyl group . The quinoline moiety displays different tautomeric forms between the carbonyl groups, CH2-3, and NH .


Physical And Chemical Properties Analysis

“N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” has a molecular weight of 444.443 . It has 50 atoms, 0 chiral atoms, and 52 bonds, including 12 aromatic bonds . The compound’s isomeric SMILES notation is CCCN1c2ccc(cc2CCC1=O)NS(=O)(=O)Cc3c(c(c(c(c3F)F)C)F)F .

Scientific Research Applications

Abscisic Acid (ABA) Mimic

This compound acts as an ABA mimic, known as AM1, that can activate multiple ABA receptors . In Arabidopsis, AM1 activates a gene network that is highly similar to that induced by ABA . This has significant implications in plant biology, as ABA is a crucial hormone for plants to resist drought and other abiotic stresses .

Drought Resistance in Plants

Treatments with AM1, the ABA mimic, have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . This suggests potential applications in agriculture, particularly in regions prone to drought conditions .

Inhibition of Type 2C Phosphatases (PP2C)

The compound forms a complex with the ABA receptor PYL2 and PP2C HAB1 . This results in the inhibition of PP2C, leading to the activation of downstream ABA signaling . This could have potential applications in the study of signal transduction pathways in plants .

Antitumor Activities

While not directly related to the compound , 2-oxo-1,2,3,4-tetrahydropyrimidines, which share a similar structure, have been found to have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . This suggests that the compound could potentially be modified for similar applications.

Vasopressin V1 Receptor Antagonist

The compound “N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” is also known as Quinabactin , which is a nonpeptide vasopressin V1 receptor antagonist . It displays greater affinity for rat V1 than human V1 . This suggests potential applications in the study of vasopressin-related physiological processes and disorders .

Chemical Building Blocks

Compounds with a similar structure, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks . This suggests that the compound could potentially be used as a building block in the synthesis of other complex molecules .

Mechanism of Action

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZCUFLCWKASRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

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